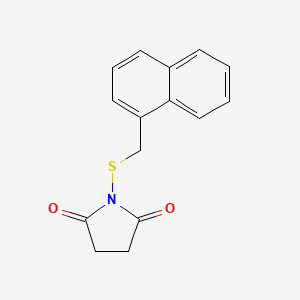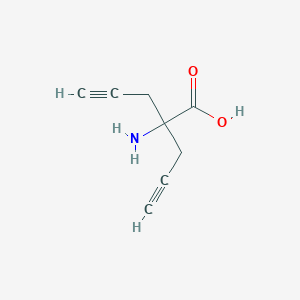
2-Amino-2-prop-2-ynylpent-4-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-prop-2-ynylpent-4-ynoic acid is a synthetic amino acid known for its unique structure, which includes both alkyne and amino functional groups. This compound is utilized in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-prop-2-ynylpent-4-ynoic acid can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction, which is used to prepare optically pure derivatives of this compound. The reaction conditions typically involve the use of a palladium catalyst and a copper co-catalyst in the presence of an alkyne and an aryl halide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, including the use of catalysts and optimized reaction conditions, are likely employed to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-prop-2-ynylpent-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert alkyne groups to alkenes or alkanes.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
2-Amino-2-prop-2-ynylpent-4-ynoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Employed in the synthesis of folate-conjugates and metal-chelate complexes.
Medicine: Investigated for its potential as an inhibitor of enzymes such as aldose reductase.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-prop-2-ynylpent-4-ynoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of aldose reductase by binding to the enzyme’s active site, thereby preventing the conversion of glucose to sorbitol . This inhibition can have therapeutic implications for conditions such as diabetic complications.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopent-4-ynoic acid: Another synthetic amino acid with similar alkyne and amino functional groups.
2-Amino-5-arylpent-4-ynoic acids: These compounds are derivatives of 2-Amino-2-prop-2-ynylpent-4-ynoic acid and have been studied for their biological activity.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
2-amino-2-prop-2-ynylpent-4-ynoic acid |
InChI |
InChI=1S/C8H9NO2/c1-3-5-8(9,6-4-2)7(10)11/h1-2H,5-6,9H2,(H,10,11) |
Clave InChI |
AJZQZQXLGHCMHZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(CC#C)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


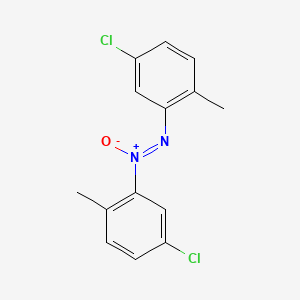
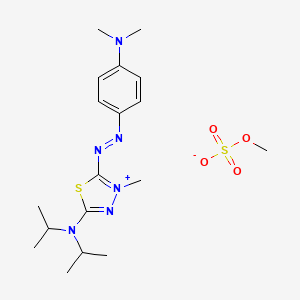
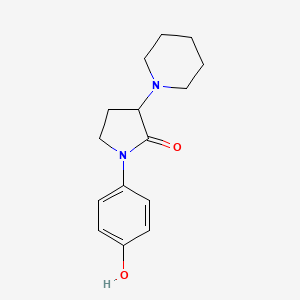
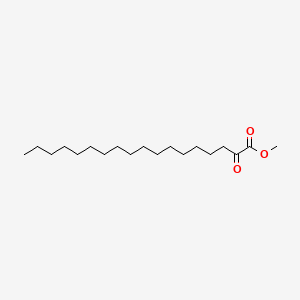
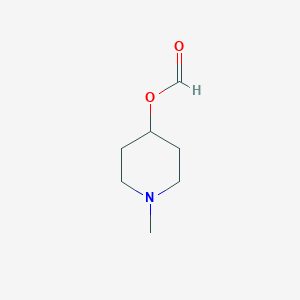
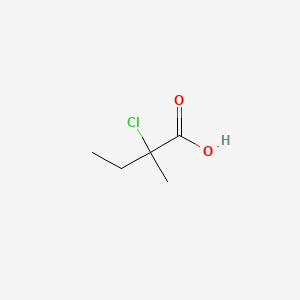
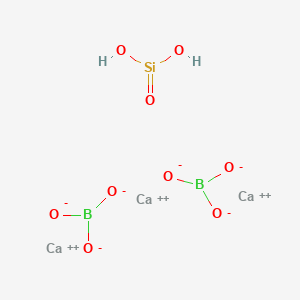
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
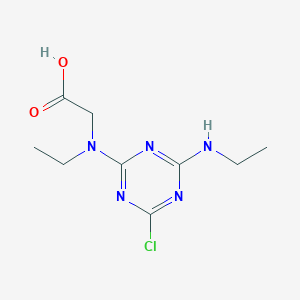
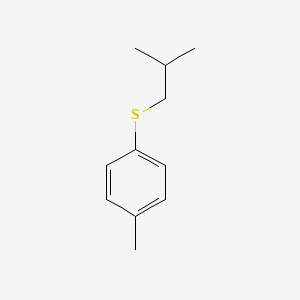

![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
